molecular formula C7H16Cl2N4 B1522704 [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride CAS No. 1255717-16-8

[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

Cat. No.: B1522704
CAS No.: 1255717-16-8
M. Wt: 227.13 g/mol
InChI Key: FOUIXVIFXXONEL-UHFFFAOYSA-N
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Description

X-Ray Crystallography

While no direct crystallographic data exists for this compound, analogous 1,2,4-triazole derivatives exhibit predictable packing motifs. For example, the di-fluoro-phosphate salt of Nitron demonstrates:

  • Planar triazole ring with co-planar substituents.
  • Hydrogen bonding : N-H⋯O interactions between cations and anions.
  • π-π stacking : Aromatic interactions between triazole and phenyl groups.

These principles likely apply to the dihydrochloride salt, where Cl⁻ counterions participate in ionic interactions and hydrogen bonds stabilize the crystal lattice.

Vibrational Spectroscopy (IR)

Key IR bands for 1,2,4-triazole derivatives include:

Wavenumber (cm⁻¹) Assignment Source
1600–1500 C=N stretching Triazole ring
1350–1250 C-N stretching Triazole ring
3200–3100 N-H stretching Ethylamine group
2950–2850 C-H (sp³) stretching Propyl/ethyl chains

Vibrational modes of the triazole ring are highly sensitive to substituent electronic effects. For example, electron-donating groups (e.g., NH2) lower C=N stretching frequencies compared to electron-withdrawing groups.

Nuclear Magnetic Resonance (NMR)

Nucleus Key Peaks Assignment
¹H NMR δ 1.0–1.5 Propyl CH3
¹H NMR δ 2.5–3.0 Ethylamine CH2
¹H NMR δ 3.5–4.0 Propyl CH2 adjacent to N
¹³C NMR δ 20–25 Propyl CH3
¹³C NMR δ 40–50 Ethylamine CH2
¹³C NMR δ 150–160 Triazole C=N

Solid-state ¹³C CP-MAS NMR is particularly effective for resolving tautomerism in triazole derivatives, as dynamic equilibria are "frozen" in the solid state.

Tautomerism and Prototropic Equilibria

1,2,4-Triazoles exhibit prototropic tautomerism due to the presence of two NH groups in the ring. For [1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]amine, possible tautomers include:

  • 1H-4H form : NH at position 1, double bonds at 2–3 and 4–5.
  • 2H-4H form : NH at position 2, double bonds at 1–2 and 3–4.

Thermodynamic Stability

The 1H-4H tautomer is typically favored in 1,2,4-triazoles due to:

  • Aromatic stabilization : Conjugation across the ring.
  • Steric effects : Bulky substituents (e.g., propyl) disfavor NH positions with adjacent groups.

Kinetic Control in Solution

In polar solvents like DMSO, tautomerism can lead to broadened NMR signals for NH protons. Solid-state studies (e.g., ¹³C CP-MAS) reveal static tautomers, as solvent-mediated equilibria are suppressed.

Impact on Reactivity

Tautomerism influences reactivity:

  • Electrophilic substitution : Occurs preferentially at electron-rich positions (e.g., N3).
  • Metal coordination : NH groups act as ligands, with tautomerism modulating binding strength.

Properties

IUPAC Name

1-(4-propyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-3-4-11-5-9-10-7(11)6(2)8;;/h5-6H,3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUIXVIFXXONEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This structural motif is significant in medicinal chemistry due to its ability to interact with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine exhibit significant antifungal activity against various strains of fungi, including Candida species and other pathogenic fungi. For example, a study demonstrated that triazole derivatives could inhibit the growth of Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory properties of triazole derivatives. In vitro experiments showed that certain triazole compounds could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, compounds with similar structures demonstrated a reduction in TNF-α production by 44–60% at varying concentrations . This suggests that this compound may possess anti-inflammatory potential.

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, specific derivatives have shown selective cytotoxicity against various cancer cell lines with IC50 values indicating potent activity . The mechanism often involves disruption of cell cycle progression and induction of oxidative stress.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for fungal cell wall synthesis, such as lanosterol 14α-demethylase.
  • Cytokine Modulation : The compound may modulate inflammatory pathways by affecting cytokine release in immune cells.
  • Apoptosis Induction : In cancer cells, triazoles can trigger apoptotic pathways leading to cell death.

Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of several triazole derivatives against clinical isolates of Candida species. The results indicated that compounds with structural similarities to [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine exhibited promising antifungal activity with MIC values ranging from 0.5 to 8 µg/mL .

Study 2: Anti-inflammatory Effects

Another investigation assessed the impact of triazole derivatives on inflammatory cytokine production in PBMCs stimulated with lipopolysaccharides (LPS). Results showed significant reductions in TNF-α levels at concentrations as low as 25 µg/mL . This highlights the potential use of such compounds in managing inflammatory diseases.

Data Summary

Activity TypeObserved EffectsReference
AntifungalMIC: 0.5 - 8 µg/mL against Candida spp.
Anti-inflammatoryTNF-α reduction by 44–60% in PBMCs
AnticancerIC50 values indicating selective cytotoxicity

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds with a triazole moiety can exhibit significant activity against various pathogens:

  • Bacterial Infections : Studies have shown that triazole derivatives can be effective against Gram-positive and Gram-negative bacteria. For instance, 1,2,4-triazole derivatives have demonstrated antibacterial activity comparable to standard antibiotics like gentamicin and ciprofloxacin .
  • Fungal Infections : Triazoles are commonly used in antifungal therapies. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them suitable for treating infections caused by fungi such as Candida and Aspergillus species .

2. Antitumor Activity
Research has highlighted the potential of triazole derivatives in cancer treatment:

  • Cytotoxicity : Certain triazole compounds have shown promising cytotoxic effects against various cancer cell lines. For example, compounds derived from 1-(4-propyl-4H-1,2,4-triazol-3-yl)ethylamine exhibited significant inhibition of tumor cell proliferation in vitro .
  • Mechanism of Action : The antitumor activity is often linked to the inhibition of specific kinases involved in cancer progression. For instance, some triazole derivatives have been reported to inhibit tyrosine kinases, which are crucial for tumor growth and survival .

Agricultural Applications

1. Agrochemical Potential
Triazole compounds have been explored as potential agrochemicals due to their effectiveness in controlling phytopathogenic microorganisms:

  • Fungicides : The structure of triazoles allows them to function as fungicides by disrupting fungal cellular processes. Their application can help manage diseases in crops caused by various fungi .
  • Plant Growth Regulators : Some studies suggest that triazole derivatives may also act as plant growth regulators, promoting healthier plant development under stress conditions .

Case Studies

StudyFocusFindings
Barbuceanu et al.Antibacterial ActivitySynthesis of mercapto-1,2,4-triazoles showed broad-spectrum antibacterial activity against S. aureus and E. coli with MIC values comparable to standard antibiotics .
Qin et al.Antitumor ActivityEvaluation of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives revealed high cytotoxicity against MKN-45 and HT-29 cells with IC50 values significantly lower than sorafenib .
Yang and BaoAntimicrobial ActivitySynthesis of 1,2,4-triazole derivatives displayed better bactericidal activity than control agents against phytopathogenic bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in substituents on the triazole ring or the positioning of the ethylamine group. These variations influence physicochemical properties such as solubility, stability, and chromatographic behavior. Below is a detailed comparison:

Table 1: Structural and Analytical Comparison of Triazole Derivatives
Compound Name Substituent (R) Molecular Formula Retention Time (SFC) Purity (HPLC/SFC) Notes
[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride (Target) Propyl (-CH₂CH₂CH₃) C₇H₁₆Cl₂N₄ N/A N/A Commercial availability noted [7].
[1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride Isopropyl (-CH(CH₃)₂) C₇H₁₆Cl₂N₄ N/A N/A Sold under AldrichCPR (CBR00651) [7].
[1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride Methyl (-CH₃) C₆H₁₄Cl₂N₄ N/A N/A AldrichCPR product (CBR02351) [8].
[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride Isopropyl C₇H₁₆Cl₂N₄ N/A N/A CAS No. 1269151-72-5 [9].
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(trifluoromethyl)cyclopropyl-pyrrole-2-carboxamide (96) Trifluoromethyl (-CF₃) C₁₉H₂₀F₃N₅O 1.41 >99% Synthesized via SFC purification [1].

Substituent Effects on Properties

Trifluoromethyl groups (as in compound 96) introduce strong electron-withdrawing effects, altering reactivity and binding affinity [1].

Synthesis and Purification :

  • Compounds with bulkier substituents (e.g., trifluoromethyl, cyclopropyl-pyrrole) require advanced purification techniques like supercritical fluid chromatography (SFC) to isolate enantiomers (e.g., 96: retention time 1.41; 97: 2.45) [1].
  • Simpler alkyl-substituted triazoles (e.g., methyl, propyl) are commercially available, suggesting streamlined synthetic routes [8].

Positional Isomerism :

  • The ethylamine group’s position (1- vs. 2-ethyl) affects molecular geometry and hydrogen-bonding capacity, as seen in vs. 9 [9].

Commercial and Research Relevance

  • Methyl and Isopropyl Analogs : Widely available through suppliers like AldrichCPR, indicating established applications in medicinal chemistry [8].
  • Trifluoromethyl Derivatives (e.g., 96, 97): Demonstrated high purity (>99%) and enantiomeric resolution, making them candidates for preclinical studies [1].

Preparation Methods

Starting Materials and Initial Functionalization

A common approach begins with a protected amine intermediate such as 1-Boc (tert-butyloxycarbonyl) protected ethylamine derivatives or piperidine analogs, which facilitate selective reactions and improve yields.

Example from Patent CN104341389A (adapted for propyl substitution):

Step Reaction Conditions Yield/Notes
1 Amidation of 1-Boc ethyl formate with hydrazine hydrate Room temperature, 24 h in methanol Formation of 1-Boc ethyl hydrazine intermediate
2 Condensation with N,N-dimethylformamide dimethylacetal Room temperature, 10 h in acetonitrile Formation of hydrazone intermediate
3 Cyclization with alkylamine hydrochloride (e.g., propylamine HCl) 60°C, 20 h in acetonitrile Formation of Boc-protected 4-propyl-1,2,4-triazole ring
4 Deprotection and salt formation Room temperature, 15 h in methylene chloride with HCl gas Yield of dihydrochloride salt of target amine

This sequence demonstrates the transformation from protected amine precursors to the triazole ring-containing amine dihydrochloride salt through amidation, condensation, ring closure, and deprotection steps.

Thiourea Route for Triazole Ring Formation

An alternative method involves the use of thiourea derivatives as precursors for the triazole ring. This method proceeds through:

  • Formation of 1,3-disubstituted thioureas by reacting amines with isothiocyanates.
  • Thiophile-promoted cyclization to yield 1,2,4-triazol-3-yl amines.

Mercury(II) acetate (Hg(OAc)2) has been identified as an optimal thiophile catalyst for this transformation, enabling efficient one-pot synthesis with high yields (up to 91%) and good regioselectivity.

Step Reaction Catalyst Yield Notes
1 Amine + isothiocyanate → 1,3-disubstituted thiourea None Good Thiourea intermediate
2 Thiourea + formylhydrazide → carbodiimide intermediate Hg(OAc)2 Isolated intermediate ~65% conversion in 15 min
3 Cyclization to triazolyl amine Hg(OAc)2 70-91% Optimal reaction time ~2 h

This method allows for structural diversity and is applicable to various alkyl-substituted triazoles, including propyl-substituted derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly applied to accelerate triazole syntheses, significantly reducing reaction times from hours to minutes or seconds while maintaining or improving yields.

Key features include:

  • Rapid cyclization and functionalization reactions.
  • Enhanced yields (up to 96%) and purity.
  • Reduced solvent and energy consumption.

For example, microwave-assisted synthesis of 1,2,4-triazole derivatives with piperidine rings achieved yields around 82% in under 2 minutes, compared to several hours by conventional heating.

Method Reaction Time Yield Advantages
Conventional heating Several hours ~70-80% Established, but time-consuming
Microwave-assisted 30 seconds to 30 minutes 82-96% Rapid, energy-efficient, higher yields

Microwave methods can be adapted for the synthesis of this compound by optimizing precursor selection and reaction conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield Range Reaction Time Notes
Boc-protected amidation and cyclization 1-Boc ethyl formate, hydrazine hydrate, propylamine HCl RT to 60°C, 15–24 h, organic solvents Moderate to high (50-70%) 15–24 h total Multi-step, moderate complexity
Thiourea route with Hg(OAc)2 catalysis Amines, isothiocyanates, formylhydrazide, Hg(OAc)2 RT, 2 h, organic solvents High (70-91%) ~2 h One-pot, regioselective, high yield
Microwave-assisted synthesis Appropriate amines and hydrazine derivatives Microwave irradiation, seconds to minutes Very high (82-96%) Seconds to 30 min Rapid, efficient, scalable

Research Findings and Optimization Insights

  • Catalyst Selection: Mercury(II) acetate is superior among thiophiles for catalyzing thiourea to triazole conversion, balancing yield and reaction time.
  • Reaction Time: Optimal cyclization occurs within 2 hours under conventional conditions; microwave methods reduce this drastically.
  • Starting Material Accessibility: Using Boc-protected intermediates facilitates handling and purification but adds steps.
  • Microwave Advantages: Microwave-assisted methods offer significant improvements in efficiency and yield, suggesting potential for industrial scale-up.
  • Salt Formation: Conversion to dihydrochloride salt is typically achieved by bubbling HCl gas into the amine solution, stabilizing the product for storage and use.

Q & A

Q. What are the critical steps for synthesizing [1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation of a triazole precursor (e.g., 4-propyl-4H-1,2,4-triazole) with an ethylamine derivative under acidic conditions. Key steps include:

  • Precursor activation : Use of glacial acetic acid as a catalyst to promote nucleophilic substitution (e.g., reaction of substituted aldehydes with triazole amines) .
  • Solvent selection : Absolute ethanol or methanol for reflux reactions, balancing solubility and reactivity .
  • Purification : Column chromatography or recrystallization to isolate the dihydrochloride salt.
  • Yield optimization : Adjusting molar ratios (e.g., 1:1 for triazole:amine) and reflux duration (4–8 hours) .

Table 1: Representative Reaction Conditions

ParameterTypical ValueSource
SolventAbsolute ethanol
CatalystGlacial acetic acid
Reaction Time4–8 hours (reflux)
Purification MethodSFC or column chromatography

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., δ 8.44 ppm for triazole protons in 1H^1H NMR) and amine group integration .
  • Mass Spectrometry (MS) : Validate molecular weight via ESIMS (e.g., m/z 456.1 for related triazole derivatives) .
  • Chromatography : Assess purity via HPLC (>95% purity) or SFC (retention times: 1.29–2.45 min for enantiomers) .
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to dihydrochloride salt formation; limited solubility in non-polar solvents .
  • Stability :
    • Store at −20°C in anhydrous conditions to prevent hydrolysis of the triazole ring .
    • Avoid prolonged exposure to light or high pH (>8), which may degrade the amine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from:

  • Structural analogs : Subtle differences in substituents (e.g., propyl vs. isopropyl groups) altering receptor binding .
  • Experimental design : Use standardized assays (e.g., enzyme inhibition IC50 vs. cellular EC50) .
  • Data normalization : Control for batch-to-batch purity variations via LCMS validation .

Case Study : A study on a pyrazole derivative showed divergent IC50 values (3–50 µM) due to varying assay pH . Replicating conditions with buffered solutions resolved discrepancies .

Q. What strategies are effective for enantiomeric separation of stereoisomers in this compound?

Methodological Answer:

  • Chiral chromatography : Use SFC with Lux A1 columns and isopropanol co-solvent (30% v/v), achieving baseline separation (retention times: 1.41–2.45 min) .
  • Crystallization : Recrystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Table 2: Enantiomer Separation Parameters

ColumnCo-SolventRetention Time (min)Purity (%)Source
Lux A1IPA (30%)1.41–2.45>99

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model triazole-amine interactions with enzymes (e.g., cytochrome P450) .
  • MD simulations : Assess binding stability (>50 ns simulations) in explicit solvent models .
  • QSAR : Correlate substituent electronegativity (e.g., propyl chain length) with activity trends .

Q. What experimental controls are critical when assessing this compound’s in vitro toxicity?

Methodological Answer:

  • Positive controls : Use staurosporine for apoptosis induction .
  • Solvent controls : Include DMSO (≤0.1% v/v) to rule out solvent artifacts .
  • Cell viability assays : Combine MTT and LDH release assays to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers validate off-target effects in mechanistic studies?

Methodological Answer:

  • Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing wild-type vs. knockout cell responses .
  • Chemical proteomics : Use activity-based protein profiling (ABPP) to identify non-canonical targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
Reactant of Route 2
[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

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